molecular formula C14H16Cl2OS B14362950 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene CAS No. 94453-70-0

1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene

Cat. No.: B14362950
CAS No.: 94453-70-0
M. Wt: 303.2 g/mol
InChI Key: DPMOUVADYHWCRU-UHFFFAOYSA-N
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Description

1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a chloro group and a sulfinyl group attached to a dimethylhex-3-yne chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene typically involves multi-step organic reactions. One common approach is the chlorination of a precursor benzene derivative, followed by the introduction of the sulfinyl group through a sulfoxidation reaction. The dimethylhex-3-yne chain can be introduced via alkyne coupling reactions, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and sulfoxidation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone.

    Reduction: The chloro groups can be reduced to hydrogen atoms.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

    Oxidation: Formation of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene.

    Reduction: Formation of 1-Hydro-4-(2-hydro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene involves its interaction with molecular targets through its functional groups. The chloro and sulfinyl groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and binding affinity to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

    1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-thio)benzene: Similar structure but with a thio group instead of a sulfinyl group.

    1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-oxy)benzene: Similar structure but with an oxy group instead of a sulfinyl group.

Uniqueness: 1-Chloro-4-(2-chloro-5,5-dimethylhex-3-yne-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of chloro and sulfinyl groups on the benzene ring and the alkyne chain makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

94453-70-0

Molecular Formula

C14H16Cl2OS

Molecular Weight

303.2 g/mol

IUPAC Name

1-chloro-4-(2-chloro-5,5-dimethylhex-3-ynyl)sulfinylbenzene

InChI

InChI=1S/C14H16Cl2OS/c1-14(2,3)9-8-12(16)10-18(17)13-6-4-11(15)5-7-13/h4-7,12H,10H2,1-3H3

InChI Key

DPMOUVADYHWCRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC(CS(=O)C1=CC=C(C=C1)Cl)Cl

Origin of Product

United States

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